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Compound of Interest

Compound Name: DB04760

Cat. No.: B1677353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

mechanism of action of DB04760, a potent and highly selective inhibitor of Matrix

Metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and

detailed methodologies for key experimental protocols are provided. Visual diagrams are

included to illustrate signaling pathways and experimental workflows.

Core Structure and Physicochemical Properties
DB04760, also referred to as compound 4 in seminal literature, is a non-zinc-chelating inhibitor

of MMP-13.[1][2] Its chemical structure is characterized by a central imidazole ring substituted

with a difluoromethoxyphenyl group, a methoxyphenyl group, and a methyl group, with a

hydroxamic acid moiety attached via a carboxamide linkage to the imidazole nitrogen.

Table 1: Physicochemical Properties of DB04760
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Property Value Reference

IUPAC Name

4-(4-(difluoromethoxy)phenyl)-

N-hydroxy-2-(4-

methoxyphenyl)-5-methyl-1H-

imidazole-1-carboxamide

Molecular Formula C22H20F2N4O2 [3]

Molecular Weight 410.42 g/mol [1][3]

CAS Number 544678-85-5

Appearance Powder

Purity >99% (commercially available)

Table 2: Solubility of DB04760

Solvent Solubility Reference

DMSO ≥ 100 mg/mL (≥ 243.65 mM)

In vivo formulation
10% DMSO >> 90% corn oil (≥

2.5 mg/mL)

Synthesis of DB04760
The synthesis of DB04760 is detailed in the work by Engel et al. (2005). While the full step-by-

step protocol from the original publication is not publicly available, a general synthetic route for

related N-substituted imidazole-4-carboxamides can be inferred from the chemical literature.

The synthesis would likely involve a multi-step process culminating in the formation of the N-

hydroxy-imidazole-1-carboxamide.

A plausible synthetic workflow is outlined below. This represents a generalized approach based

on established organic chemistry principles for the synthesis of similar heterocyclic compounds.
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Caption: Generalized synthetic workflow for DB04760.
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Experimental Protocols: A Generalized Approach
Step 1: Synthesis of the Substituted Imidazole Core A common method for imidazole synthesis

is the condensation of a phenacyl bromide derivative with an amidine. In this case, 2-bromo-1-

(4-(difluoromethoxy)phenyl)ethan-1-one would be reacted with 4-methoxybenzamidine in a

suitable solvent, such as acetonitrile or DMF, often in the presence of a base to yield the

trisubstituted imidazole core.

Step 2: N-Acylation and Carboxamide Formation The nitrogen of the imidazole ring would then

be acylated. This could be achieved using phosgene or a phosgene equivalent to form an

intermediate chloroformate, which is then reacted with hydroxylamine to form the final N-

hydroxy-1-carboxamide.

Step 3: Purification and Characterization The final product, DB04760, would be purified using

standard techniques such as column chromatography and/or recrystallization. Characterization

would be performed using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental

analysis to confirm the structure and purity.

Mechanism of Action and Signaling Pathway
DB04760 is a potent and highly selective inhibitor of MMP-13, with an IC50 of 8 nM. Unlike

many MMP inhibitors, it is a non-zinc-chelating agent. It achieves its selectivity by binding to

the S1' pocket of the enzyme and extending into an adjacent S1' side pocket, a feature unique

to MMP-13.

MMP-13 is a key enzyme in the degradation of extracellular matrix (ECM) components,

particularly type II collagen. Its overexpression is implicated in the pathology of osteoarthritis

and cancer. The signaling pathways that regulate MMP-13 expression are complex and involve

multiple transcription factors and upstream kinases. By inhibiting MMP-13, DB04760 can

modulate these pathological processes.

The following diagram illustrates the central role of MMP-13 in ECM degradation and the point

of intervention for DB04760.
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Caption: Signaling pathway of MMP-13 and inhibition by DB04760.

Biological Activity and Potential Applications
DB04760 has demonstrated significant potential in preclinical studies. Its ability to selectively

inhibit MMP-13 makes it a promising candidate for the treatment of osteoarthritis, where it could

prevent the degradation of cartilage. Additionally, research has indicated that DB04760
possesses anticancer activity and can reduce paclitaxel-induced neurotoxicity, suggesting its

potential utility in oncology.

Table 3: Biological Activity of DB04760

Parameter Value Target Reference

IC50 8 nM MMP-13

Further research is warranted to fully elucidate the therapeutic potential of DB04760 and to

translate these promising preclinical findings into clinical applications. This guide serves as a

foundational resource for professionals engaged in such endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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